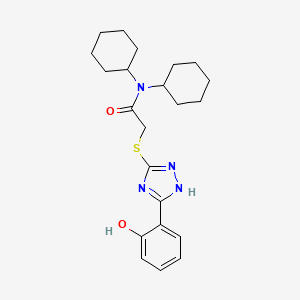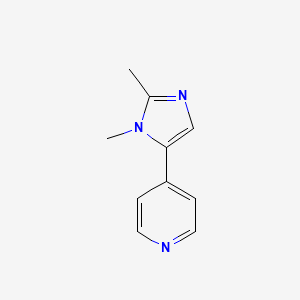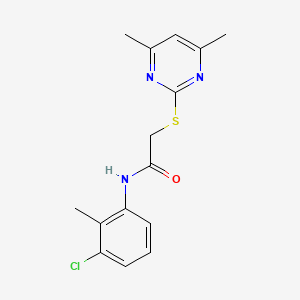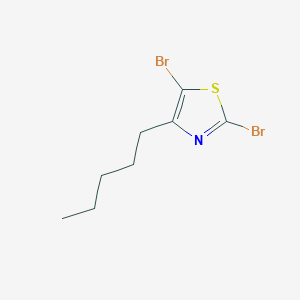![molecular formula C16H20ClN3S B11770148 5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione CAS No. 257891-65-9](/img/structure/B11770148.png)
5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione is a complex organic compound with a unique structure that includes a triazabenzoazulene core
Vorbereitungsmethoden
Die Synthese von 5-Chlor-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-thion umfasst mehrere Schritte. Der synthetische Weg beginnt typischerweise mit der Herstellung des Triazabenzoazulen-Kerns, gefolgt von der Einführung der Chlor-, Methyl- und Methylbutenylgruppen. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird. Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um die Effizienz und Sicherheit zu verbessern.
Analyse Chemischer Reaktionen
Diese Verbindung durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Sie kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in die entsprechenden Thiole oder Amine umwandeln.
Substitution: Die Chlorgruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
5-Chlor-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-thion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es hat das Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Es wird derzeit untersucht, ob es als therapeutisches Mittel eingesetzt werden kann.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit bestimmten molekularen Zielstrukturen. Sie kann bestimmte Enzyme oder Rezeptoren hemmen, was zu einer Kaskade biochemischer Ereignisse führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören andere Triazabenzoazulen-Derivate mit verschiedenen Substituenten. Diese Verbindungen haben eine ähnliche Grundstruktur, unterscheiden sich aber in ihren chemischen und biologischen Eigenschaften.
Eigenschaften
CAS-Nummer |
257891-65-9 |
|---|---|
Molekularformel |
C16H20ClN3S |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |
InChI |
InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
ZNFFMCYSMBXZQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)

![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
![2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)




![2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)


![ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11770116.png)

